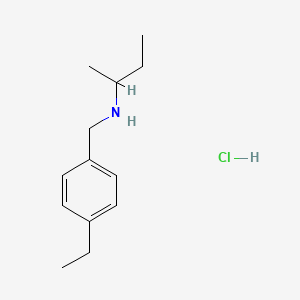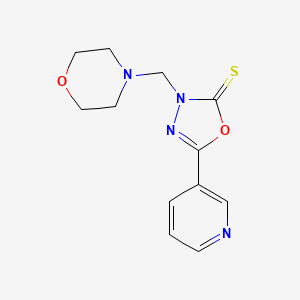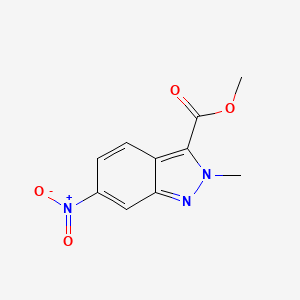![molecular formula C10H12ClN3 B3059709 [(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1185297-14-6](/img/structure/B3059709.png)
[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Vue d'ensemble
Description
“[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1185297-14-6 . It has a molecular weight of 246.14 . The IUPAC name for this compound is (3-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3.2ClH/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 246.14 .
Applications De Recherche Scientifique
Carcinogenicity Studies
Research has delved into the presence and implications of carcinogenic heterocyclic amines in various contexts. One study highlighted the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet, suggesting continuous human exposure to these compounds in food, which may contribute to carcinogenicity (Ushiyama et al., 1991). Another study focused on the mutational fingerprints of heterocyclic amines in experimental animals, pointing out the significance of these compounds as mutagens/carcinogens to which humans are exposed almost daily (Nagao et al., 1996).
Pharmacological Aspects
In the realm of pharmacology, a new compound, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), has been synthesized and evaluated for its anxiolytic-like effect. The study revealed the compound's potential in inducing anxiolytic-like activities without altering mnemonic activity, mediated through the benzodiazepine and nicotinic pathways (Brito et al., 2017).
Metabolic Studies
Extensive metabolic studies have been conducted to understand the interaction and impact of heterocyclic amines in humans and rodents. Research indicates significant differences between the human and rodent response to heterocyclic amine exposure, with human metabolism showing more bioactivation and less detoxification compared to rodents (Turteltaub et al., 1999).
Dietary Impact and Biomarker Development
Studies have explored the effect of diet on the formation of serum albumin and hemoglobin adducts of heterocyclic amines in humans. These adducts serve as biomarkers of exposure and have implications for understanding the role of heterocyclic amines in human diseases like cancer (Magagnotti et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various targets, such as leishmania major pteridine reductase 1 (lmptr1) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes, including cell growth and differentiation.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The compound may affect similar pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have shown cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM . This suggests that the compound may have a similar cytotoxic effect on cells.
Propriétés
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGANGGJOEOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)
![4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B3059632.png)
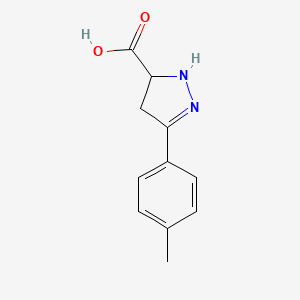
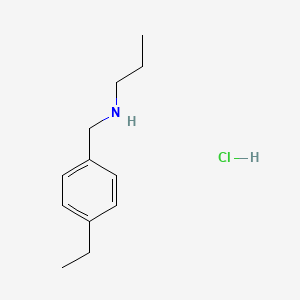
![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)

